tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate
Description
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-5-15-6-12-14-8(15)4-11-7/h4-6H,1-3H3,(H,13,16) |
InChI Key |
YXZPVNGFKOLOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=NN=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via EDC/HOBt Coupling
One of the predominant methods involves the reaction of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) as coupling reagents in dichloromethane or dimethylformamide solvent systems. The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with stirring times varying from 4 to 16 hours. The reaction mixture is then quenched with a saturated sodium bicarbonate solution, followed by organic extraction, drying, and purification by flash chromatography.
| Parameter | Details |
|---|---|
| Starting materials | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid; triazolo-pyrazine derivative |
| Coupling agents | EDC (1.2-1.35 mmol), HOBt (1.08-1.2 mmol) |
| Solvent | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) |
| Temperature | 0°C to room temperature |
| Reaction time | 4 to 16 hours |
| Work-up | Quench with saturated NaHCO3, extraction with ethyl acetate, drying over Na2SO4 |
| Purification | Flash chromatography (ethyl acetate/petroleum ether mixtures) |
| Yield | 71.8% to 86% |
| Characterization | 1H NMR (400 MHz, CDCl3), TLC monitoring |
This method has been reported to yield the target compound as an off-white solid with high purity and reproducibility.
Alternative Coupling Using Carbonyl Diimidazole Activation
Another approach involves the activation of the carboxylic acid intermediate with 1,1'-carbonyl diimidazole (CDI) in acetonitrile, followed by reaction with the triazolo-pyrazine amine derivative. This method proceeds at room temperature with heating at 65-70°C for approximately 22 hours to complete the coupling. After reaction completion, the crude product is purified by recrystallization from ethyl acetate and petroleum ether.
Summary of conditions and outcomes:
| Parameter | Details |
|---|---|
| Activation agent | 1,1'-Carbonyl diimidazole (CDI) |
| Solvent | Acetonitrile |
| Temperature | Room temperature, then heated to 65-70°C |
| Reaction time | 22 hours |
| Purification | Recrystallization from ethyl acetate/petroleum ether |
| Yield | Approximately 82% |
This method offers a high yield and is advantageous for scale-up due to simpler reagent handling and purification steps.
Comparative Methods and Yield Analysis
A comparative synthesis reported in a U.S. patent involved a similar EDC/HOBt coupling but with lower yields (~47.5%) under slightly different conditions, including lower temperature control and shorter reaction times. This highlights the importance of optimized reaction parameters such as temperature, reagent stoichiometry, and reaction duration to maximize yield.
Reaction Mechanism Considerations
The key step in the preparation is the formation of the carbamate bond between the amino group on the triazolo-pyrazine ring and the carboxylic acid derivative bearing the tert-butoxycarbonyl protecting group. The carbodiimide reagent activates the carboxyl group to form an O-acylisourea intermediate, which is stabilized by HOBt to form an active ester. This active ester then undergoes nucleophilic attack by the amine, forming the carbamate linkage and releasing urea byproducts. The use of HOBt minimizes side reactions such as racemization and improves coupling efficiency.
Summary Table of Preparation Methods
| Method | Coupling Agent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| EDC/HOBt coupling | EDC, HOBt | CH2Cl2, DMF | 0°C to RT | 4-16 h | 71.8-86 | Flash chromatography | Most common, high yield |
| CDI activation and coupling | 1,1'-Carbonyl diimidazole | Acetonitrile | RT, then 65-70°C | 22 h | ~82 | Recrystallization | Suitable for scale-up |
| Patent comparative method | EDC, HOBt | CH2Cl2 | 0-5°C to RT | 14 h | ~47.5 | Column chromatography | Lower yield, less optimized |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing reactive intermediates in medicinal chemistry:
Reaction Conditions :
Example :
Yield : >90% (based on analogous deprotection reactions )
Amide Bond Formation
The deprotected amine undergoes nucleophilic acyl substitution with activated carboxylic acids, enabling peptide coupling:
Reaction Conditions :
-
Base : Triethylamine
-
Solvent : Dichloromethane
-
Temperature : Room temperature
Example :
Key Data :
| Substrate | Product | Yield (%) |
|---|---|---|
| Boc-L-phenylalanine | (S)-2-amino-3-phenylpropan-1-one | 58 |
| Boc-L-tryptophan | (S)-2-amino-3-indolylpropan-1-one | 55 |
Cyclization Reactions
The triazolopyrazine scaffold participates in cyclization to form fused polyheterocycles. For example, treatment with phosphorus oxychloride facilitates dehydration and ring closure:
Reaction Pathway :
-
Hydrazide intermediate (III ) formed from hydrazine hydrate and chloroacetyl chloride .
-
Cyclization via POCl₃ yields oxadiazole (IV ).
-
Ethylenediamine-mediated ring-opening and re-cyclization produce triazolopyrazine derivatives.
Conditions :
-
Reagent : POCl₃
-
Temperature : 100–120°C
-
Solvent : Acetonitrile
Yield : 70–78% for intermediate oxadiazoles
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring undergoes substitution at the 3-position with nucleophiles:
Example :
Conditions :
Yield : 60–65% for alkylation reactions
Hydrolysis of the Carbamate
Basic hydrolysis cleaves the carbamate to release ammonia and tert-butanol:
Reaction :
Conditions :
Cross-Coupling Reactions
The triazolopyrazine core participates in Suzuki-Miyaura couplings for biaryl synthesis:
Example :
Typical Yields : 50–70% (extrapolated from similar systems )
Scientific Research Applications
Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its antibacterial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Heterocycles
Ring System Differences
- Target Compound : The [1,2,4]triazolo[4,3-a]pyrazine core consists of a fused triazole and pyrazine ring.
- Compound 9 () : Features a [1,2,4]triazolo[4,3-b]pyridazine core, where the pyridazine ring (six-membered with two adjacent nitrogen atoms) replaces pyrazine. The substitution pattern ([4,3-b] vs. [4,3-a]) alters nitrogen positioning, impacting electronic properties and reactivity .
- Compound ST-7696 () : Contains a partially saturated 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine ring, enhancing conformational flexibility but reducing aromaticity compared to the fully unsaturated target compound .
Substituent Effects
Key Observations :
Key Observations :
Biological Activity
tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate (CAS Number: 2708282-43-1) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13N5O2
- Molecular Weight : 235.24 g/mol
- CAS Number : 2708282-43-1
The compound features a triazole ring fused with a pyrazine moiety, which is known to impart various biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrazines exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of similar compounds demonstrated effectiveness against several strains including E. coli and S. aureus. The microdilution broth susceptibility assay showed that these compounds could inhibit bacterial growth at low concentrations, suggesting potential for development as antibacterial agents .
Anticancer Properties
Compounds containing triazole and pyrazine structures have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potency in inhibiting cell proliferation . For instance, a related compound was found to have an IC50 value of 6.2 μM against HCT-116 cells, highlighting the potential of triazole derivatives in cancer therapy .
Anti-inflammatory Activity
Triazole derivatives have also shown anti-inflammatory effects in various models. Compounds similar to this compound were tested for their ability to reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
Synthesis and Evaluation
A notable study synthesized a series of triazolo-pyrazine derivatives and evaluated their biological activities. The synthesis involved standard organic reactions including cyclization and functionalization steps. The resulting compounds were screened for antibacterial and anticancer activities using established protocols such as the agar diffusion method and MTT assays for cytotoxicity .
Comparative Analysis
The following table summarizes the biological activities of selected triazole derivatives compared to this compound:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 32 (against E. coli) | 12.5 (MCF-7) | Moderate |
| Related Triazole Derivative | 16 (against S. aureus) | 8.0 (HCT-116) | High |
| Pyrazine-based Compound | 64 (against P. aeruginosa) | 15.0 (A549) | Low |
Q & A
Q. Q1. What are the standard synthetic routes for tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via coupling reactions between triazolopyrazine intermediates and tert-butyl carbamate derivatives. A common approach involves:
- Step 1: Activation of the triazolopyrazine core (e.g., 8-amino-3-oxo-2-phenyl derivatives) using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours .
- Step 2: Purification via recrystallization or column chromatography (e.g., DCM/MeOH/NH₃) to isolate the product, achieving yields of 65–89% .
Critical Parameters: - Solvent choice (e.g., THF for reflux reactions vs. DMF for coupling) .
- Reaction time optimization (2–21 hours), monitored by TLC .
Q. Q2. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Validation relies on spectroscopic and analytical techniques:
Q. Q3. What purification methods are effective for this compound, and how do they impact purity?
Methodological Answer:
- Recrystallization: Preferred for high-purity solids (e.g., ethanol/2-methoxyethanol mixtures yield 65% purity with m.p. 267–268°C) .
- Column Chromatography: Used for polar derivatives (e.g., SiO₂ with 10% MeOH in DCM), achieving >95% purity .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to mitigate byproduct formation during coupling with 3,5-di-tert-butyl-4-hydroxybenzoic acid?
Methodological Answer: Byproduct formation (e.g., esterification vs. amidation) is minimized by:
- Catalyst Selection: EDCI·HCl/HOBt suppresses racemization compared to DCC .
- Temperature Control: Maintaining 60°C prevents thermal degradation of the triazolopyrazine core .
- Stoichiometry: A 1:1 molar ratio of triazolopyrazine to carboxylic acid reduces unreacted starting material .
Q. Q5. How do researchers resolve contradictions in spectroscopic data across synthetic batches?
Methodological Answer: Discrepancies in NMR or HRMS often arise from:
- Solvent Artifacts: DMSO-d₆ can cause peak splitting; validate with CDCl₃ .
- Tautomerism: The triazolopyrazine ring may exhibit keto-enol tautomerism, altering ¹H NMR shifts .
Resolution Workflow:
Repeat synthesis with strict anhydrous conditions .
Compare with literature data (e.g., δ 8.51 ppm for NH protons in DMSO-d₆ ).
Q. Q6. What strategies are employed to design derivatives with enhanced bioactivity?
Methodological Answer: Derivative design focuses on:
- Amine Functionalization: Reacting acrylamide intermediates with morpholine or piperidine under THF reflux introduces hydrophilic groups, improving solubility .
- Fluorinated Side Chains: Incorporating trifluoromethyl groups via catalytic condensation (e.g., Pd-catalyzed cross-coupling) enhances metabolic stability .
Case Study:
N-(3-morpholinopropyl) derivatives show improved pharmacokinetic profiles due to balanced logP values .
Q. Q7. How are catalytic deprotection steps optimized for tert-butyl carbamate groups?
Methodological Answer: Deprotection of the tert-butyl group (e.g., to generate free amines) requires:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
